3-(2-Methyl-1H-imidazol-1-yl)aniline
Overview
Description
Synthesis Analysis
- The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for antitumor agents, involves fluorination and substitution reactions with an overall yield of about 50% (Yang Shijing, 2013).
Molecular Structure Analysis
- Complexes involving 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (a related compound) demonstrate interesting structural properties, including spin crossover behavior and distinct geometrical configurations (Koshiro Nishi et al., 2010).
Chemical Reactions and Properties
- Ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate is used for the nitration of aromatic compounds, including aniline derivatives, demonstrating the versatility of imidazole-based compounds in chemical reactions (M. Zolfigol et al., 2012).
Physical Properties Analysis
- Imidazole-based compounds often show unique physical properties, such as the spin-crossover behavior seen in iron(II) complexes, which is influenced by the size and nature of the anions involved (Koshiro Nishi et al., 2010).
Chemical Properties Analysis
- The chemical properties of imidazole derivatives, such as their ability to participate in a wide range of reactions, are exemplified by their use in various syntheses, including the generation of nitroarenes and other complex molecules (M. Zolfigol et al., 2012).
Scientific Research Applications
Therapeutic Potential
- Scientific Field : Pharmacology
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application : The derivatives of imidazole are synthesized and then tested for their potential therapeutic effects .
- Results : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Asthmatic and Anti-Diabetic Effects
- Scientific Field : Pharmacology
- Application Summary : Some compounds containing the imidazole moiety have been tested for their potential anti-asthmatic and anti-diabetic effects .
- Methods of Application : These compounds are synthesized and then tested against PDE-IV for potential anti-asthmatic effect, and against DPP-IV and PTP1B for potential anti-diabetic effects .
- Results : The results of these tests are not specified in the source .
Anti-Hypertensive Potential
- Scientific Field : Pharmacology
- Application Summary : Some imidazole derivatives have been synthesized and evaluated for their potential anti-hypertensive effects .
- Methods of Application : These compounds are synthesized and then tested for their potential anti-hypertensive effects .
- Results : The results of these tests are not specified in the source .
OLED Emitter
- Scientific Field : Material Science
- Application Summary : Certain imidazole derivatives can be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters as a blue phosphorescent emitter in OLED .
- Methods of Application : The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .
- Results : The results of these tests are not specified in the source .
Antibacterial and Antifungal Effects
- Scientific Field : Pharmacology
- Application Summary : Imidazole derivatives have been shown to possess a wide range of biological activities, including antibacterial and antifungal effects .
- Methods of Application : These compounds are synthesized and then tested for their potential antibacterial and antifungal effects .
- Results : The results of these tests are not specified in the source .
Anti-HIV Potential
- Scientific Field : Pharmacology
- Application Summary : Some imidazole derivatives have been tested for their potential anti-HIV effects .
- Methods of Application : These compounds are synthesized and then tested for their potential anti-HIV effects .
- Results : The results of these tests are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-12-5-6-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHNDCMKVXWWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510137 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1H-imidazol-1-yl)aniline | |
CAS RN |
184098-19-9 | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184098-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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